Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate
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Overview
Description
Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate typically involves multiple steps, starting with the reaction of 4-chloroaniline with a suitable carbonyl compound to form an intermediate. This intermediate is then cyclized to form the thiazolane ring, followed by esterification to introduce the dimethyl ester groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate is studied for its potential biological activity. It may be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new drugs or as a lead compound for further modifications to enhance its efficacy and safety.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiazolidinediones: These compounds share structural similarities with Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate and are used in the treatment of diabetes.
Thiazolines: These compounds have a similar ring structure and are used in various chemical syntheses.
Chloroanilines: These compounds are related in terms of the chloroaniline moiety and are used in dye and pigment production.
Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications across multiple scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
dimethyl 3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5S/c1-21-12(18)10-7-23-11(13(19)22-2)17(10)14(20)16-9-5-3-8(15)4-6-9/h3-6,10-11H,7H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJXOMLVELCADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1C(=O)NC2=CC=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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